molecular formula C6H6N2O2S B171296 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid CAS No. 1286753-94-3

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid

Cat. No.: B171296
CAS No.: 1286753-94-3
M. Wt: 170.19 g/mol
InChI Key: JQUZEOOLVTXZMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the treatment of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with hydrazine . This two-step synthesis is efficient and yields the desired compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolothiazoles, which can exhibit different biological activities and chemical properties depending on the nature of the substituents.

Scientific Research Applications

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-5-Thia-1,6a-diaza-pentalene-2-carboxylic acid is unique due to its specific ring fusion pattern and the presence of both pyrazole and thiazole rings. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUZEOOLVTXZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN2CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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